Chloronitroaniline

Description

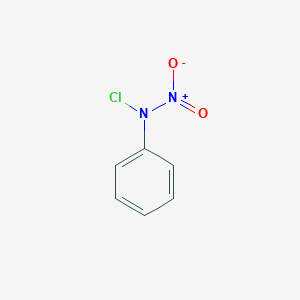

Structure

3D Structure

Properties

CAS No. |

41587-36-4 |

|---|---|

Molecular Formula |

C6H5ClN2O2 |

Molecular Weight |

172.57 g/mol |

IUPAC Name |

N-chloro-N-phenylnitramide |

InChI |

InChI=1S/C6H5ClN2O2/c7-8(9(10)11)6-4-2-1-3-5-6/h1-5H |

InChI Key |

LHHIALSOMNPUOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N([N+](=O)[O-])Cl |

physical_description |

Chloronitroanilines are yellowish to tan colored crystalline. The solvent may be flammable. They are insoluble in water. They are toxic by inhalation and ingestion. They are used to make dyes and pharmaceuticals. |

Origin of Product |

United States |

Synthetic Methodologies for Chloronitroaniline and Its Derivatives

Catalytic Hydrogenation Routes

Catalytic hydrogenation stands as a primary method for the synthesis of chloronitroanilines. This approach involves the use of various catalytic systems to facilitate the reduction of the nitro group on a chloronitrobenzene molecule. The choice of catalyst is critical to ensure high selectivity towards the desired chloroaniline isomer and to minimize the undesired side reaction of hydrodechlorination.

Heterogeneous Catalysis Systems

Heterogeneous catalysts are widely employed in the industrial synthesis of chloronitroanilines due to their ease of separation from the reaction mixture and potential for recycling. These solid-phase catalysts offer active sites for the hydrogenation reaction to occur.

Noble metals are highly effective catalysts for the hydrogenation of nitroaromatics due to their exceptional activity. However, controlling their selectivity to prevent hydrodehalogenation is a significant challenge.

Platinum (Pt): Platinum-based catalysts are among the most active for nitro group reduction. mdpi.com Supported platinum catalysts, such as platinum on activated carbon (Pt/C), are commonly used. aimspress.com Research has shown that the selectivity of Pt catalysts can be significantly influenced by the support and the addition of promoters. For instance, a platinum catalyst supported on attapulgite (B1143926) acidified with HCl exhibited 100% selectivity to chloroaniline at complete conversion of chloronitrobenzene. murdoch.edu.au Similarly, Pt nanoparticles deposited on FeₓOᵧ@C nanocomposites have demonstrated high activity and selectivity, achieving complete conversion of p-chloronitrobenzene with 99.7% selectivity in 40 minutes at room temperature. rsc.org The modification of Pt catalysts with N-doped carbon coatings has also been shown to enhance chemoselectivity, albeit with a longer reaction time. researchgate.net

Palladium (Pd): Palladium catalysts are also widely used for the hydrogenation of chloronitrobenzenes. However, they often exhibit a higher tendency for hydrodechlorination compared to platinum. uva.nl The choice of support and the addition of modifiers are crucial for enhancing the selectivity of Pd catalysts. For example, Pd supported on ZnO has shown higher selectivity for p-chloroaniline compared to Pd on activated carbon or alumina, which is attributed to the electronic effects of the support. frontiersin.org The addition of morpholine (B109124) as an inhibitor to Pd/γ-Al₂O₃@ASMA pellet catalysts has resulted in excellent catalytic activity (almost 100%) and selectivity (up to 99.51%) even after ten cycles. researchgate.net Bimetallic Au-Pd/TiO₂ catalysts have also been found to be superior to monometallic Au/TiO₂ for the selective hydrogenation of p-chloronitrobenzene. researchgate.net

Gold (Au): Gold catalysts have gained attention for their high selectivity in the hydrogenation of chloronitrobenzenes. nih.gov Zirconia-supported gold catalysts have been shown to facilitate the selective production of chloroanilines from chloronitrobenzenes without any dechlorination. rsc.org The support plays a critical role in the performance of gold catalysts. For instance, Au supported on a non-reducible support like Al₂O₃ generated p-chloroaniline as the sole product, whereas Au on a reducible support like Ce₀.₆₂Zr₀.₃₈O₂ also catalyzed dechlorination to aniline (B41778). cjcatal.com The particle size of gold also influences the reaction rate, with a general increase in rate observed as the gold particle size decreases. nih.gov

Iridium (Ir): Iridium catalysts have demonstrated good performance in the selective hydrogenation of chloronitrobenzene. rsc.orgresearchgate.net An Ir/AlO(OH) catalyst prepared by a sol-gel method showed high activity and selectivity for the hydrogenation of p-chloronitrobenzene to p-chloroaniline under mild conditions. acs.org The addition of organic amine modifiers, such as ethylenediamine (B42938) and L-lysine, to a Ru-Ir/γ-Al₂O₃ bimetallic catalyst significantly improved its catalytic activity and selectivity for p-chloroaniline. rsc.org

| Catalyst | Support | Substrate | Conversion (%) | Selectivity (%) | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Platinum | Attapulgite | Chloronitrobenzene | 100 | 100 | High dispersion of Pt nanoparticles suppressed hydrodechlorination. | murdoch.edu.au |

| Pt/FeₓOᵧ@C | Carbon | p-Chloronitrobenzene | 100 | 99.7 | Achieved high conversion and selectivity at room temperature. | rsc.org |

| Palladium | ZnO | p-Chloronitrobenzene | - | High | ZnO support led to higher selectivity compared to Al₂O₃ or activated carbon. | frontiersin.org |

| Pd/γ-Al₂O₃@ASMA | Alumina | p-Chloronitrobenzene | ~100 | 99.51 | Morpholine modification acted as an effective dechlorination inhibitor. | researchgate.net |

| Gold | Zirconia | Chloronitrobenzenes | - | High | No dechlorination was observed. | rsc.org |

| Iridium | AlO(OH) | p-Chloronitrobenzene | - | High | Effective under mild conditions. | acs.org |

| Ru-Ir/γ-Al₂O₃ | Alumina | p-Chloronitrobenzene | 95.6 | 100 | Addition of ethylenediamine significantly improved activity and selectivity. | rsc.org |

Transition metal nitrides, particularly molybdenum nitrides, have emerged as promising catalysts for the selective hydrogenation of chloronitrobenzenes, offering an alternative to noble metal-based systems. murdoch.edu.au

γ-Molybdenum Nitride (γ-Mo₂N): Density functional theory (DFT) calculations have provided insights into the reduction mechanism of p-chloronitrobenzene (p-CNB) to p-chloroaniline (p-CAN) on the γ-Mo₂N(111) surface. murdoch.edu.aunih.govacs.org These studies show that p-CNB preferentially adsorbs on the catalyst surface at Mo-hollow and N-hollow sites. murdoch.edu.au The activation of the nitro group proceeds through a direct pathway with the formation of several reaction intermediates. murdoch.edu.au The calculated rate constant for the conversion of p-CNB correlates well with experimental findings. murdoch.edu.au Kinetic models confirm the high selectivity towards the formation of p-CAN at relatively low temperatures. murdoch.edu.au Both β-Mo₂N and γ-Mo₂N crystal phases have been shown to yield high selectivity (77–90%) in related hydrogenation reactions. nih.govacs.org Experimental studies on the gas-phase hydrogenation of p-chloronitrobenzene using β-Mo₂N, prepared by a temperature-programmed reaction of MoO₃ with N₂ + H₂, demonstrated that p-chloroaniline was the sole product. uva.nlrsc.org Molybdenum nitride catalysts have been successfully used in various hydrogenation reactions, including that of p-chloronitrobenzene. frontiersin.org

| Catalyst | Method | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| γ-Mo₂N(111) | DFT Calculations | p-Chloronitrobenzene | The activation of the nitro group follows a direct pathway with modest reaction barriers for H-transfer steps. The calculated rate constant aligns with experimental data, and kinetic models predict high selectivity to p-chloroaniline. | murdoch.edu.aunih.govacs.org |

| β-Mo₂N | Gas-phase hydrogenation | p-Chloronitrobenzene | p-Chloroaniline was generated as the sole product, indicating high selectivity. The catalyst exhibited a significant hydrogen uptake. | uva.nlrsc.org |

Nickel-based catalysts present a cost-effective alternative to noble metals for the hydrogenation of chloronitrobenzenes.

Research into various formulations of nickel catalysts has shown promising results. A series of Ni-P-B nanocatalysts prepared by liquid-phase reduction demonstrated high selectivity (>99%) for p-chloroaniline in the hydrogenation of p-chloronitrobenzene. acs.org Under specific preparation conditions, these catalysts were found to be more active than Raney nickel. acs.org MOF-derived Ni@C nanocomposites have also been shown to be highly active and stable catalysts for the chemoselective hydrogenation of functionalized nitro compounds, including o-chloronitrobenzene, with near-full conversions and excellent selectivity. rsc.org

Bimetallic nickel catalysts have also been explored. Flower-like Co-Ni/C bimetallic catalysts synthesized via a hydrothermal/solvothermal process showed a significant increase in the conversion of o-chloronitrobenzene compared to a monometallic Co/C catalyst, which was attributed to a synergistic interaction between cobalt and nickel. cjcatal.com Skeletal Ni-C composite materials, synthesized by the decomposition of methane (B114726) over Raney nickel, exhibited superior performance in terms of both conversion and selectivity for the hydrogenation of meta-chloronitrobenzene to meta-chloroaniline compared to the parent Raney nickel. researchgate.net Furthermore, a pre-coking strategy applied to supported nickel catalysts has been shown to improve stability and selectivity in the continuous-flow hydrogenation of 1,2-dichloro-4-nitrobenzene by reducing the propensity to retain chlorine species. mdpi.com

| Catalyst | Substrate | Conversion (%) | Selectivity (%) | Key Findings | Reference |

|---|---|---|---|---|---|

| Ni-P-B Nanocatalyst | p-Chloronitrobenzene | - | >99 | More active than Raney nickel under certain conditions. | acs.org |

| Ni@C-650 | o-Chloronitrobenzene | 99.4 | 94.2 | High activity and selectivity achieved in a short reaction time. | rsc.org |

| Co-Ni/C | o-Chloronitrobenzene | Increased by up to 200% vs. Co/C | - | Synergistic effect between Co and Ni enhanced catalytic activity. | cjcatal.com |

| Skeletal Ni-C | m-Chloronitrobenzene | Superior to Raney Ni | Superior to Raney Ni | Electron transfer from carbon to nickel facilitated selective hydrogenation. | researchgate.net |

| Ni/ZrO₂@C (pre-coked) | 1,2-Dichloro-4-nitrobenzene | - | Slightly better than pristine Ni/ZrO₂ | Improved stability due to reduced chlorine retention. | mdpi.com |

The addition of iron as a promoter to platinum catalysts has been found to significantly enhance their activity and selectivity in the hydrogenation of chloronitrobenzenes.

Activated carbon-supported Pt-Fe catalysts (Pt-Fe/AC) have been investigated for the selective hydrogenation of p-chloronitrobenzene to p-chloroaniline. rsc.orgrsc.org The incorporation of an appropriate amount of iron resulted in a remarkable increase in both activity and selectivity, with hydrodechlorination being fully suppressed at complete conversion of p-chloronitrobenzene. rsc.org X-ray photoelectron spectroscopy (XPS) analysis revealed an electron transfer from Pt nanoparticles to Fe₂O₃, creating an electron-deficient state in the platinum nanoparticles, which is believed to be responsible for the improved performance. rsc.org

The promotional effect of iron has also been observed in other systems. A study on bimetallic PtM/γ-Al₂O₃ catalysts (where M = Co, Cu, Ni, Fe, Zn, Ga, and Sn) for the selective hydrogenation of p-chloronitrobenzene found that the introduction of iron enhanced the electron enrichment of Pt and improved its dispersion. researchgate.net This resulted in a significant increase in the conversion of m-chloronitrobenzene from 57.7% to 96.3% and selectivity from 98.5% to 99.2% for the Fe-promoted Pt-Fe/Al₂O₃ catalyst compared to the unpromoted Pt/Al₂O₃ catalyst. researchgate.net Furthermore, in-situ liquid hydrogenation of m-chloronitrobenzene over Fe-modified Pt/carbon nanotube catalysts showed that the formation of a Pt-Fe alloy and iron oxides within the nanotubes improved the catalytic performance. mdpi.com

| Catalyst | Support | Substrate | Conversion (%) | Selectivity (%) | Key Findings | Reference |

|---|---|---|---|---|---|---|

| 0.3% Pt–4% Fe/AC | Activated Carbon | p-Chloronitrobenzene | Complete | High | Electron transfer from Pt to Fe₂O₃ enhanced performance. Hydrodechlorination was fully suppressed. | rsc.orgrsc.org |

| Pt-Fe/Al₂O₃ | γ-Alumina | m-Chloronitrobenzene | 96.3 | 99.2 | Fe promotion led to a significant increase in both conversion and selectivity compared to Pt/Al₂O₃. | researchgate.net |

| Pt-Fe/CNTs | Carbon Nanotubes | m-Chloronitrobenzene | Improved | Improved | Formation of a Pt-Fe alloy and iron oxides within the nanotubes enhanced catalytic activity. | mdpi.com |

Recent research has focused on developing metal-free catalysts for hydrogenation reactions to address the cost and potential environmental concerns associated with metal-based systems. N/S co-doped carbon materials have emerged as a viable option for the selective hydrogenation of chloronitrobenzene.

A study on a metal-free N/S co-doped carbon catalyst demonstrated its effectiveness in the hydrogenation of p-chloronitrobenzene to selectively produce p-chloroaniline. The catalyst was synthesized through a one-pot pyrolysis of a mixture of L-cysteine, dicyandiamide, and a porogen agent. The introduction of both nitrogen and sulfur heteroatoms was found to be crucial for the catalytic activity, with a synergistic effect observed between them. While full selectivity to p-chloroaniline was achieved, the conversion was highly dependent on the presence of sulfur. This work highlights the potential of heteroatom-doped carbon materials as efficient and selective metal-free catalysts for hydrogenation reactions.

| Catalyst | Substrate | Conversion (%) | Selectivity (%) | Key Findings | Reference |

|---|---|---|---|---|---|

| N/S Co-Doped Carbon | p-Chloronitrobenzene | Dependent on S content | 100 | A synergistic effect between N and S heteroatoms is crucial for catalytic activity. The catalyst is metal-free. |

Iron-Promoted Platinum Catalysts

Optimization of Reaction Conditions and Selectivity

The efficiency and selectivity of chloronitroaniline synthesis are highly dependent on the optimization of reaction conditions. Key parameters that are often manipulated include temperature, pressure, solvent, and catalyst properties. researchgate.netresearchgate.net The goal is to maximize the yield of the desired chloroaniline isomer while minimizing side reactions, particularly hydrodehalogenation. researchgate.net

Microwave-assisted synthesis has been shown to significantly reduce reaction times from hours to minutes by enhancing molecular agitation. For instance, in the synthesis of 5-Chloro-2-nitrodiphenylamine, a yield of 94% with 99% purity was achieved at 150°C in 20 minutes using a K₂CO₃ base in a DMSO solvent.

Table 1: Optimization of Reaction Conditions for Synthesis

| Parameter | Condition | Effect |

|---|---|---|

| Method | Microwave-assisted | Reduces reaction time |

| Temperature | 150°C | Enhances product quality |

| Reagent Concentration | 1:1.2 (aniline:chloronitrobenzene) | Optimizes yield |

| Base | K₂CO₃ | Facilitates reaction |

| Solvent | DMSO | Provides reaction medium |

Influence of Catalyst Morphology and Acid Sites

The morphology and acidity of the catalyst play a crucial role in the catalytic hydrogenation of chloronitrobenzene to chloroaniline. semanticscholar.org Different catalyst morphologies, such as granular, sheet, tubular, and spherical, have been investigated. semanticscholar.org

Nanotubular Ni/TiO2 catalysts, for example, have demonstrated high catalytic activity due to their larger specific surface area, smaller and uniformly distributed pore sizes, and a greater number of Lewis acid sites compared to other morphologies. semanticscholar.org The nanotubular structure provides a nanoscale confinement effect, which enhances catalytic performance. semanticscholar.org

The Lewis acid sites on the catalyst are significant as they can accelerate the water-gas shift reaction, which in turn enhances hydrogen generation for the hydrogenation process. semanticscholar.org Furthermore, these acid sites promote the adsorption and hydrogenation of the nitro group on the active sites of the catalyst. semanticscholar.org The ratio of active metal sites, such as Ni⁰ to Ni²⁺, on the catalyst surface is also a key factor influencing catalytic activity. semanticscholar.org

Table 2: Influence of Ni/TiO₂ Catalyst Morphology on m-Chloronitrobenzene Hydrogenation

| Catalyst Morphology | Specific Surface Area (m²/g) | Pore Size | Acid Sites | Catalytic Activity |

|---|---|---|---|---|

| Nanotubular | Larger | Smaller, uniform | More Lewis acid sites | Highest |

| Granular | Smaller | Larger | Fewer Lewis acid sites | Lower |

| Sheet | Smaller | Larger | Fewer Lewis acid sites | Lower |

Role of Electron Transfer Phenomena in Catalysis

Electron transfer between the metal catalyst and the support material significantly influences the catalytic activity and selectivity in the hydrogenation of chloronitrobenzene. acs.orgunil.ch The electronic properties of the metal nanoparticles can be modified by the support, leading to the formation of partially charged species that can alter the reaction pathway. acs.org

For instance, when palladium (Pd) is supported on activated carbon (AC), electron transfer from Pd to the support can occur, generating Pdδ+ species. unil.ch These electron-deficient sites can activate both the C-Cl and -NO₂ groups. unil.ch Conversely, when Pd is supported on materials like Al₂O₃ and SiO₂, electron transfer to the metal can create electron-rich Pdδ- sites. unil.ch

The nature of these electronic effects can dictate the selectivity of the reaction. Electron-deficient Pt sites (Ptδ+) have been shown to be more favorable for the adsorption of p-chloronitrobenzene (p-CNB), leading to enhanced catalytic activity. rsc.org The introduction of electron-donating groups to the catalyst surface can create an electron-rich metal surface that preferentially interacts with the electron-deficient nitro group, enhancing selectivity towards the corresponding hydroxylamine (B1172632). mdpi.com

Table 3: Effect of Electron Transfer on Catalyst Performance in p-CNB Hydrogenation

| Catalyst Support | Direction of Electron Transfer | Resulting Pd Species | Primary Product(s) |

|---|---|---|---|

| Activated Carbon (AC) | Pd → AC | Pdδ+ | p-Chloroaniline (p-CAN), Aniline (AN) |

| Alumina (Al₂O₃) | Al₂O₃ → Pd | Pdδ- | Aniline (AN), Nitrobenzene (B124822) (NB) |

| Silica (SiO₂) | SiO₂ → Pd | Pdδ- | Aniline (AN), Nitrobenzene (NB) |

Control of Hydrodehalogenation Reactions

A significant challenge in the catalytic hydrogenation of chloronitroanilines is the undesired side reaction of hydrodehalogenation, which leads to the formation of aniline and nitrobenzene. acs.org Controlling this reaction is crucial for achieving high selectivity towards the desired chloroaniline product. acs.org

Several strategies have been developed to minimize hydrodehalogenation. One approach involves the use of specific catalysts and reaction conditions. For example, using a 5% Pt/C catalyst in methanol (B129727) at 60°C and 34 atm of hydrogen pressure has been shown to achieve 99% selectivity for p-chloroaniline at an 85% conversion level of p-chloronitrobenzene. researchgate.net

The choice of catalyst support also plays a critical role. For instance, Pd supported on ZnO has been reported to exhibit 100% selectivity for the hydrogenation of p-chloronitrobenzene to p-chloroaniline, which is attributed to the formation of a PdZn alloy that selectively activates the nitro group. researchgate.net In contrast, Pd supported on Al₂O₃ or SiO₂ tends to promote hydrodehalogenation. acs.org The use of inhibitors or modifiers, such as acids, bases, sulfur, or phosphorus compounds, can also suppress hydrodehalogenation by altering the catalyst's surface properties. researchgate.net

Liquid-Phase and Gas-Phase Hydrogenation Approaches

The catalytic hydrogenation of chloronitrobenzene to this compound can be carried out in either the liquid phase or the gas phase, with each approach having distinct advantages and challenges. researchgate.netresearchgate.net

Liquid-Phase Hydrogenation is often preferred for its operational simplicity, higher product yield and quality, lower energy consumption, and environmental friendliness. google.commdpi.com This method typically involves a slurry reactor where the solid catalyst is suspended in a liquid medium containing the dissolved reactant. chimia.ch However, mass transfer limitations between the gas (hydrogen), liquid, and solid catalyst phases can be a significant factor affecting the reaction rate. mdpi.comchimia.ch

Gas-Phase Hydrogenation can offer higher reaction rates and selectivity due to the absence of mass-transfer limitations associated with a liquid phase. researchgate.net However, it often requires more stringent operating conditions, such as higher temperatures and pressures, and can lead to the formation of by-products like nitroso and azo compounds. mdpi.com The choice between liquid- and gas-phase hydrogenation depends on factors such as the boiling point of the substrate and the desired process economics. researchgate.net

Electrochemical Reduction Approaches

Electrochemical reduction offers an alternative pathway for the synthesis of chloroanilines from chloronitroarenes. semanticscholar.org This method involves the use of an electric current to drive the reduction reaction, often in an electrolytic cell. electrochem.org The process can be performed directly at an electrode surface or through mediated electron transfer. scielo.org.mx

The electrochemical reduction of chloronitrobenzenes can be complex, with the potential for multiple reaction pathways, including the formation of the corresponding aniline, as well as dehalogenated and other side products. The product distribution can be influenced by factors such as the electrode material (e.g., mercury, platinum, carbon), the solvent, the supporting electrolyte, and the presence of additives like bases. scielo.org.mx

For instance, the electrochemical reduction of 2-chloronitrobenzene can lead to the formation of various products, and the addition of a base can alter the product ratios. In some cases, electrolysis in the presence of carbon dioxide can lead to the formation of carboxylic acids. electrochem.org

Nucleophilic Substitution Reactions in Chloronitroarenes

Aryl halides that possess electron-withdrawing substituents, such as a nitro group, are susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgphiladelphia.edu.jo The nitro group, particularly when positioned ortho or para to the halogen, activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance. libretexts.orgphiladelphia.edu.jo

This reactivity allows for the substitution of the chlorine atom in chloronitroarenes with various nucleophiles. For example, o- and p-chloronitrobenzene can react with hydroxide (B78521) ions at elevated temperatures to yield the corresponding nitrophenols, while the meta isomer is unreactive under similar conditions. libretexts.org The reaction of 4-chloronitrobenzene with N-anions derived from aryl and heteroarylamines has been studied to produce diarylamines, with the reaction rate being significantly higher in polar aprotic solvents like DMSO compared to nonpolar solvents like toluene. rsc.org This is attributed to the different nature of the reacting species, being free ions in DMSO and ion pairs in toluene. rsc.org

The synthesis of various compounds, including pharmaceutical intermediates, utilizes this reaction. For instance, the synthesis of 2-(4-chloro-2-nitrophenylamino)benzoic acid, a key intermediate for Clozapine, can be achieved by reacting 2-aminobenzoic acid with 2-halo-5-chloronitrobenzene. jocpr.com Another example is the non-catalytic amination of 4-chloronitrobenzene with aqueous ammonia (B1221849) in N-methyl-2-pyrrolidone to produce 4-nitroaniline. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,4,6-trinitrochlorobenzene |

| 2,4,6-trinitrophenol |

| 2-aminobenzoic acid |

| 2-bromo-5-chloronitrobenzene |

| 2-chloro-5-chloronitrobenzene |

| 2-halonitrobenzene |

| 2-iodobenzene |

| 2-nitro-4-chloroaniline |

| 4-chloro-2-nitrophenylamino |

| 4-chloroaniline (B138754) |

| 4-chloronitrobenzene |

| 5-Chloro-2-nitroaniline (B48662) |

| 5-Chloro-2-nitrodiphenylamine |

| Alumina |

| Aniline |

| Carbon |

| Chloroaniline |

| This compound |

| Chloronitrobenzene |

| Clozapine |

| Dichloronitrobenzene |

| Dimethyl sulfoxide |

| m-chloroaniline |

| m-chloronitrobenzene |

| m-nitroaniline |

| Methanol |

| Nitrobenzene |

| o-chloroaniline |

| o-chloronitrobenzene |

| p-chloroaniline |

| p-chloronitrobenzene |

| Palladium |

| Platinum |

| Potassium carbonate |

| Silica |

| Sodium hydrosulfide (B80085) |

Addition-Elimination Mechanisms

The cornerstone of synthesizing many this compound derivatives is the addition-elimination mechanism. oup.com This process occurs in two distinct steps and is characteristic of nucleophilic aromatic substitution on electron-deficient rings, such as chloronitrobenzenes. oup.comjuniperpublishers.commdpi.com The reaction requires a strong electron-withdrawing group, like a nitro group (–NO₂), positioned ortho or para to a good leaving group, typically a halogen like chlorine. oup.com

The mechanism is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This addition step disrupts the ring's aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or σ-adduct. juniperpublishers.comd-nb.info The nitro group plays a crucial role by delocalizing the negative charge, thereby stabilizing this intermediate. oup.com The addition of the nucleophile is generally the slow, rate-determining step of the reaction. juniperpublishers.com

In the second step, the aromaticity of the ring is restored through the elimination of the leaving group (in this case, the chloride ion). d-nb.info This departure is a fast process, leading to the final substituted product. juniperpublishers.com

It has been observed that nucleophiles can also add to positions on the ring occupied by hydrogen atoms. This addition is typically a faster and reversible process compared to the slower, and often irreversible, addition at the halogen-substituted carbon. juniperpublishers.comjuniperpublishers.com If the initially formed σH adduct cannot be converted into a stable product, it tends to dissociate, allowing the slower but productive SNAr reaction at the halogen-substituted position to proceed. mdpi.comjuniperpublishers.com

Role of Aromaticity in Reaction Pathways

The concept of aromaticity is central to understanding the reaction pathways in nucleophilic aromatic substitution. The stability conferred by the aromatic π-electron system must be temporarily overcome for the reaction to proceed. The change in aromaticity throughout the reaction can be quantitatively assessed using computational methods like the Harmonic Oscillator Model of Aromaticity (HOMA). mdpi.comresearchgate.net

When a nucleophile attacks the chloronitrobenzene ring, the system's aromaticity is significantly reduced as the planar, cyclic, conjugated system is disrupted to form the σ-adduct intermediate. mdpi.com This loss of aromaticity corresponds to an energy barrier that must be surmounted. The electron-withdrawing nitro group mitigates this by stabilizing the non-aromatic intermediate. oup.com

Quantum chemical calculations have shown that as a nucleophile approaches the nitroarene ring, the ring's geometry changes, losing planarity and increasing in circumference. mdpi.com The reaction progresses through a transition state, and the aromaticity reaches its lowest point. mdpi.com Following the formation of the σ-adduct, the departure of the chloride ion allows the ring to relax back into a planar, symmetric shape, thereby restoring its stabilizing aromatic character in the final product. mdpi.com

The nature of the halogen can influence whether the σ-adduct is a stable intermediate or merely a transition state. For instance, in reactions with p-fluoronitrobenzene, the resulting σF-adduct can be a stable intermediate, whereas with p-chloronitrobenzene, the corresponding σCl-adduct may exist only as a transition state structure. mdpi.comresearchgate.net This highlights the subtle electronic factors that govern the energy landscape of the reaction pathway.

Conventional Reduction Techniques

The reduction of the nitro group in chloronitrobenzene isomers to form the corresponding chloroanilines is a pivotal transformation. Several conventional methods are employed, each utilizing different reagents and conditions.

Iron Powder Reduction

The reduction of aromatic nitro compounds using iron powder in an acidic medium, known as the Béchamp reduction, is a long-standing and widely used industrial method. rsc.orggoogle.com This technique is applicable to the reduction of virtually all nitro compounds. epo.org For the synthesis of chloroanilines, o-nitrochlorobenzene or p-chloronitrobenzene serves as the starting material, with iron powder acting as the reducing agent. google.comresearchgate.net The reaction is typically carried out in the presence of an acid, such as hydrochloric acid or acetic acid, which activates the iron. google.comgoogle.com

In a typical procedure for producing o-chloroaniline, o-nitrochlorobenzene is reacted with iron powder and a small amount of hydrochloric acid in water at temperatures between 90°C and 100°C. epo.orggoogle.com Similarly, the reduction of 4-benzyloxy-3-chloronitrobenzene (B1267270) has been achieved using iron powder in refluxing acetic acid. semanticscholar.org Recent studies have also explored the use of zero-valent iron (ZVI) for the reduction of p-chloronitrobenzene, where acidic conditions (pH 3.0) were found to be optimal, leading to the formation of p-chloroaniline. researchgate.net

| Nitro Compound | Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| o-Nitrochlorobenzene | Iron Powder / HCl | 90-100 °C | o-Chloroaniline | google.com, epo.org |

| p-Chloronitrobenzene (p-CNB) | Zero-Valent Iron (ZVI) | pH 3.0, 3 hours | p-Chloroaniline (p-CAN) | researchgate.net |

| 4-Benzyloxy-3-chloronitrobenzene | Iron Powder / Acetic Acid | Reflux | 4-Benzyloxy-3-chloroaniline | semanticscholar.org |

Alkali Sulfide (B99878) Reduction

Reduction using alkali sulfides, such as sodium sulfide (Na₂S) or sodium hydrosulfide (NaHS), is another classic method, often referred to as the Zinin reduction. rsc.orgresearchgate.net This method has been used for the reduction of m-chloronitrobenzene. google.com The reaction mechanism can be complex, with evidence suggesting that the disulfide (S₂²⁻), formed from the monosulfide, is the more potent reducing species. colab.wsoup.com The reduction process involves several intermediates, including nitroso and N-phenylhydroxylamino species, ultimately yielding the corresponding amine. oup.com

The effectiveness of the reduction can be influenced by the specific sulfide used. Disulfide and polysulfide ions are generally more reactive reducing agents than monosulfide or hydrosulfide ions. researchgate.netcolab.ws The reaction proceeds via the direct pathway, where the nitro group is reduced first to a nitroso group and then to a hydroxylamine, which is finally reduced to the amine. researchgate.net

Hydrazine (B178648) Hydrate (B1144303) Reduction

The reduction of aromatic nitro compounds using hydrazine hydrate (N₂H₄·H₂O) is a highly effective and selective method, often performed under mild conditions. researchgate.netscientific.net This transfer hydrogenation technique typically employs a catalyst to facilitate the transfer of hydrogen from hydrazine hydrate to the nitro group.

The reduction of p-chloronitrobenzene to p-chloroaniline has been demonstrated with high yield using hydrazine hydrate in the presence of a CeO₂–SnO₂ catalyst. researchgate.net In this system, the nitro group is selectively reduced while the carbon-chlorine bond remains intact. Other catalytic systems, such as an iron-nickel composite on a carbon support (Fe-Ni/C), have also been developed for the hydrazine hydrate reduction of o-chloronitrobenzene, highlighting good selectivity and high catalytic efficiency. scientific.net The reaction is often carried out in a solvent like ethanol (B145695) or methanol under reflux conditions. researchgate.net

| Nitro Compound | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| p-Chloronitrobenzene | CeO₂–SnO₂ | Methanol | 96 | researchgate.net, |

| o-Chloronitrobenzene | Fe-Ni/C | Not Specified | High Efficiency | scientific.net |

| 4-chloronitrobenzene | Alumina-supported Cobalt Nanocatalyst | Ethanol | High | researchgate.net |

Reactivity and Reaction Mechanisms of Chloronitroaniline

Reductive Transformations

The reduction of the nitro group in chloronitroaniline is a key transformation, often leading to the formation of chloroanilines, which are valuable industrial intermediates. nih.gov This process can proceed through several pathways, including direct reduction and condensation-reduction routes, often facilitated by catalysts.

Direct Reduction Pathways (e.g., Nitroso and Hydroxylamine (B1172632) Intermediates)

The direct reduction of this compound involves the stepwise transformation of the nitro group. This pathway is characterized by the formation of key intermediates, namely chloronitrosobenzene and chlorophenylhydroxylamine. nih.govacs.orgmurdoch.edu.au The reduction process typically begins with the hydrogenation of an oxygen atom in the nitro group, which weakens the N-O bond and facilitates its subsequent cleavage. acs.org

This direct pathway can be summarized as follows:

This compound → Chloronitrosobenzene → Chlorophenylhydroxylamine → Chloroaniline

Condensation-Reduction Pathways (e.g., Azoxybenzene (B3421426) and Azobenzene (B91143) Intermediates)

An alternative to the direct reduction route is the condensation-reduction pathway. This mechanism involves the formation of dimeric intermediates, such as azoxybenzene and azobenzene derivatives, through the condensation of nitroso and hydroxylamine intermediates. nih.govacs.org This pathway is particularly relevant in certain catalytic systems and reaction conditions.

The key steps in this pathway include:

Formation of chloronitrosobenzene and chlorophenylhydroxylamine intermediates.

Condensation of these intermediates to form dichloroazoxybenzene. nih.gov

Reduction of dichloroazoxybenzene to dichloroazobenzene. nih.govacs.org

Further reduction to dichlorohydrazobenzene, which then cleaves to form chloroaniline. acs.org

The formation of azoxy and azo compounds is a known side reaction in the reduction of nitroaromatics and can sometimes be the desired product. google.comconicet.gov.ar For example, the reduction of p-chloronitrobenzene can lead to the formation of 4,4'-dichloroazobenzene. conicet.gov.ar The relative prominence of the direct versus the condensation-reduction pathway can be influenced by factors such as the catalyst used, reaction temperature, and the presence of additives. nih.govorientjchem.org

Hydrogen Transfer Mechanisms on Catalyst Surfaces

The catalytic reduction of this compound is fundamentally dependent on the transfer of hydrogen atoms from the catalyst surface to the nitro group. The efficiency of this process is influenced by the nature of the catalyst and the specific adsorption sites for hydrogen and the this compound molecule. acs.orgethz.ch

For instance, in the hydrogenation of p-chloronitrobenzene over a γ-Mo2N(111) surface, hydrogen transfer from different adsorption sites, such as the top of a nitrogen atom versus a 3-fold hollow site, exhibits different energy barriers. acs.org The presence of nitrogen vacant sites on the Mo2N catalyst is crucial for its catalytic activity. acs.org The reaction often follows the Langmuir-Hinshelwood mechanism, where the reaction rate is determined by the adsorption of reactants and the concentration of reactive hydrogen on the catalyst surface. mdpi.com

The process of hydrogen spillover, where atomic hydrogen migrates from an active metal site to the surrounding support, can also play a significant role in accelerating the hydrogenation reaction. ethz.ch Bimetallic catalysts, such as Au-Pd/TiO2, have been shown to enhance the activity and selectivity of p-chloroaniline formation, with the palladium component facilitating hydrogen adsorption. scirp.org

Oxidative Transformations (e.g., Electrochemical Oxidation)

The oxidative transformations of this compound and its related chloroaniline derivatives have been explored, particularly through electrochemical methods. These processes involve the removal of electrons and can lead to a variety of products through the formation of reactive intermediates. researchgate.netnih.gov

Formation and Reactivity of Reactive Intermediates (e.g., Chloronium)

Electrochemical oxidation of chloroanilines can proceed through the formation of highly reactive intermediates. In the case of 4-chloroaniline (B138754), one-electron oxidation can lead to the formation of an unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium species. nih.govresearchgate.netresearchgate.net This intermediate is highly reactive and can undergo subsequent reactions.

The formation of radical cations is another key aspect of the oxidative pathway. For instance, the initial step in the oxidation of p-chloroaniline in acidic solutions is the formation of a radical cation, which can then dimerize. researchgate.net The generation of powerful oxidizing agents like hydroxyl radicals at the electrode surface, particularly with boron-doped diamond (BDD) anodes, can lead to the complete degradation of chloroanilines. researchgate.net

Hydrolysis and Nucleophilic Addition Reactions

The reactive intermediates formed during the oxidation of this compound and its derivatives are susceptible to further reactions, such as hydrolysis and nucleophilic addition. The (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium intermediate, for example, is unstable in aqueous mixtures and can undergo hydrolysis to form p-quinoneimine. nih.govresearchgate.netresearchgate.net

When a nucleophile, such as benzenesulfinic acid, is present, the reaction pathway can be altered. The anodically generated chloronium intermediate can react with the nucleophile, leading to the formation of new products like diaryl sulfones and N-phenylbenzenesulfonamide derivatives. nih.govresearchgate.net These reactions highlight the synthetic utility of the reactive intermediates generated during the oxidative transformations of chloroanilines.

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of this compound is dictated by the electronic interplay of the chloro, nitro, and amino substituents on the aromatic ring. These groups influence the electron density of the benzene (B151609) ring and determine the preferred pathways for both electrophilic and nucleophilic attacks.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound, particularly for isomers where the nitro group is positioned ortho or para to the chlorine atom. Current time information in Bangalore, IN.nih.govbyjus.com This reaction proceeds via a two-step addition-elimination mechanism. byjus.comwikipedia.org

The first step, which is typically rate-determining, involves the attack of a nucleophile on the carbon atom bearing the leaving group (the chlorine atom). wikipedia.org This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. byjus.comorganic-chemistry.org The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂), is crucial as it delocalizes the negative charge of this intermediate, thereby stabilizing it. Current time information in Bangalore, IN.iarc.fr

The stability of the Meisenheimer complex is significantly enhanced when the nitro group is at the ortho or para position relative to the site of nucleophilic attack. This is because the negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance. Current time information in Bangalore, IN.nih.govmdpi.com In contrast, a meta-positioned nitro group does not offer this same degree of resonance stabilization, rendering m-chloronitroaniline isomers less reactive or inert towards SNAr reactions under similar conditions. Current time information in Bangalore, IN.nih.gov

Table 1: Reactivity of Chloronitrobenzene Isomers in Nucleophilic Aromatic Substitution

| Isomer | Position of -NO₂ Group | Reactivity towards Nucleophiles | Reason for Reactivity |

| o-Chloronitrobenzene | Ortho | Reactive | The nitro group stabilizes the negative charge of the Meisenheimer complex through resonance. nih.govmdpi.com |

| m-Chloronitrobenzene | Meta | Inert/Less Reactive | The nitro group does not effectively stabilize the intermediate through resonance. Current time information in Bangalore, IN.nih.gov |

| p-Chloronitrobenzene | Para | Reactive | The nitro group stabilizes the negative charge of the Meisenheimer complex through resonance. nih.govmdpi.com |

Reactions Involving Nitrogen-Centered Radicals

Reactions of this compound can also proceed through pathways involving radical intermediates, particularly nitrogen-centered radicals. These highly reactive species can be generated under various conditions, including thermal, photochemical, or through single-electron transfer (SET) processes. nih.govacs.orgnumberanalytics.com The chemistry of nitrogen-centered radicals is a versatile tool in organic synthesis for forming C-N bonds and constructing heterocyclic systems. acs.orgiupac.orgrsc.org

One notable reaction that can involve radical-like mechanisms is the Ullmann condensation or coupling. For example, the reaction of ortho-chloronitrobenzene with copper can lead to the formation of 2,2'-dinitrobiphenyl. byjus.comcollegedunia.com While this is a metal-catalyzed reaction, its mechanism can involve radical intermediates. collegedunia.com The mechanism is thought to proceed via the formation of an organocopper intermediate, followed by coupling steps that may involve radical species. organic-chemistry.orglscollege.ac.in

The generation of nitrogen-centered radicals from precursors can be achieved through homolytic cleavage of N-X bonds (where X can be a halogen, another nitrogen, or oxygen), or through reductive or oxidative single-electron transfer. acs.org Once formed, these radicals can participate in a variety of transformations, including:

Hydrogen Atom Transfer (HAT): A common pathway where the nitrogen-centered radical abstracts a hydrogen atom from another molecule. nih.gov

Addition to π-Systems: These radicals can add to alkenes, alkynes, and aromatic rings to form new C-N bonds, which is a key step in the synthesis of many nitrogen-containing heterocycles. acs.orgiupac.org

Cyclization: Intramolecular addition of a nitrogen-centered radical to a π-system within the same molecule can lead to the formation of cyclic compounds, a powerful strategy for building complex molecular architectures. acs.orgiupac.org

While specific documented examples of this compound itself undergoing extensive reactions with externally generated nitrogen-centered radicals are not abundant in the reviewed literature, the principles of such reactions are applicable. The electronic nature of the this compound ring, being electron-deficient due to the nitro group, would influence its reactivity towards nucleophilic or electrophilic radicals.

General Reaction Principles and Intermediate Formation in Organic Synthesis

Chloronitroanilines are valuable intermediates in organic synthesis, serving as precursors for a wide range of more complex molecules, including dyes, pharmaceuticals, and agricultural chemicals. nih.govwikipedia.orgiarc.fr The ability to selectively transform the functional groups present on the this compound ring underpins its utility in multi-step synthetic sequences. pressbooks.pubyoutube.comlibretexts.org

A key principle in the use of this compound in synthesis is the predictable reactivity of its functional groups. The nitro group can be readily reduced to an amino group, for example, using iron in acidic media or through catalytic hydrogenation. wikipedia.org The chlorine atom, as discussed, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups. wikipedia.org

The planning of a multi-step synthesis involving this compound often employs the strategy of retrosynthetic analysis . pressbooks.pubyoutube.comlibretexts.org This involves working backward from the target molecule to identify suitable precursors, considering the directing effects of the substituents and the compatibility of reaction conditions.

Intermediate Formation:

Several types of reactive intermediates can be formed from this compound during a reaction sequence. The most common include:

Meisenheimer Complexes: As detailed in section 3.3.1, these are key intermediates in SNAr reactions. byjus.comorganic-chemistry.org

Benzyne (B1209423) Intermediates: Under certain conditions, such as reaction with a very strong base like sodium amide, aryl halides can undergo elimination to form a highly reactive benzyne intermediate. This intermediate can then be trapped by a nucleophile. chim.it

Radical Intermediates: As discussed in section 3.3.2, radical species can be generated, particularly in metal-catalyzed coupling reactions or under photolytic conditions. acs.orgcollegedunia.com

Diazonium Salts: The amino group of a this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring.

The controlled formation and subsequent reaction of these intermediates allow chemists to construct complex molecular frameworks from the relatively simple starting material of this compound. For instance, 4-chloronitrobenzene is a precursor in the synthesis of the anti-leprosy drug Dapsone and various antioxidants for rubber. wikipedia.org

Table 2: Common Intermediates in this compound Reactions

| Intermediate | Reaction Type | Description |

| Meisenheimer Complex | Nucleophilic Aromatic Substitution (SNAr) | A resonance-stabilized carbanion formed by the addition of a nucleophile to the aromatic ring. byjus.comorganic-chemistry.org |

| Benzyne | Elimination-Addition | A highly reactive species with a formal triple bond in the aromatic ring, formed under strongly basic conditions. chim.it |

| Nitrogen-Centered Radical | Radical Reactions | A highly reactive species with an unpaired electron on the nitrogen atom, often involved in C-N bond formation and cyclization reactions. acs.orgrsc.org |

| Diazonium Salt | Diazotization | An R-N₂⁺ species formed from an amino group, which is an excellent leaving group and can be replaced by various nucleophiles. |

Computational and Theoretical Chemistry Studies on Chloronitroaniline

Quantum Chemical Methodologies

Quantum chemical methodologies offer a powerful lens through which to examine the electronic structure and behavior of chloronitroaniline. These approaches range from the widely used Density Functional Theory (DFT) to more traditional ab initio methods.

Density Functional Theory (DFT) is a popular computational method for studying the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgua.pt It has been extensively applied to investigate various properties of this compound and its derivatives. researchgate.netmdpi.com DFT calculations, often employing hybrid functionals like B3LYP, have been used to determine optimized molecular structures, vibrational frequencies, and electronic properties. researchgate.netbohrium.com For instance, studies have utilized DFT to analyze hydrogen bonding interactions in complexes involving 2-chloroaniline (B154045) and to understand the nature of these bonds through topological analysis of electron density. orientjchem.org

Furthermore, DFT has been instrumental in predicting the reactivity of this compound isomers. bohrium.com The theory aids in understanding reaction mechanisms, such as the catalytic hydrogenation of p-chloronitrobenzene to p-chloroaniline, by mapping out reaction pathways and identifying intermediates. acs.org DFT calculations have also been employed to study the adsorption of chloronitrobenzene isomers on surfaces, providing insights into the electronic factors that allow for their differentiation. aip.orgaip.org The selection of an appropriate DFT functional is crucial, as different functionals can yield varying results, and methods like PBE0 have been tested for their performance in specific applications. rsc.org

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, have also been employed to study this compound and related compounds. rsc.org Methods like Hartree-Fock (HF) have been used alongside DFT to calculate energies, optimized structures, and vibrational frequencies of molecules like 2-chloro-4-nitroaniline (B86195). researchgate.net Ab initio molecular dynamics simulations have been utilized to investigate the behavior of complex systems, providing insights into the electronic structures and dynamics of encapsulated metal clusters that can act as catalysts. researchgate.networldscientific.com These methods, while computationally more intensive than DFT, can offer a higher level of theoretical accuracy for certain properties. researchgate.net

Molecular mechanics, a method that uses classical physics to model molecular systems, offers a computationally less expensive alternative for studying large systems and for performing tasks like conformational analysis. taltech.eeavogadro.cc It can be used to explore the potential energy surface of a molecule to find its low-energy conformations. avogadro.cc While not providing electronic structure details directly, molecular mechanics can be a valuable tool for initial structural explorations before more rigorous quantum chemical calculations are performed. rsc.org

Density Functional Theory (DFT) Applications

Molecular Structure and Electronic Properties Analysis

The analysis of molecular structure and electronic properties is fundamental to understanding the chemical behavior of this compound isomers. Computational methods provide detailed information on these aspects.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. taltech.ee For this compound isomers, this involves determining the most stable three-dimensional structure. Theoretical calculations, such as those using DFT, can predict bond lengths and angles, which can then be compared with experimental data where available. researchgate.netresearchgate.net For example, studies on substituted anilines have shown how the phenyl ring distances change with respect to aniline (B41778), particularly when ortho positions are occupied. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of 2-chloro-4-nitroaniline

| Parameter | Bond Length (Å) / Angle (°) |

| C1-C2 | 1.39 |

| C2-C3 | 1.38 |

| C3-C4 | 1.39 |

| C4-C5 | 1.39 |

| C5-C6 | 1.38 |

| C6-C1 | 1.40 |

| C1-N7 | 1.37 |

| C2-Cl8 | 1.74 |

| C4-N9 | 1.47 |

| N9-O10 | 1.23 |

| N9-O11 | 1.23 |

| C6-C1-C2 | 120.5 |

| C1-C2-C3 | 119.8 |

| C2-C3-C4 | 120.1 |

| C3-C4-C5 | 119.9 |

| C4-C5-C6 | 120.2 |

| C5-C6-C1 | 119.5 |

This data is hypothetical and for illustrative purposes. Actual values would be obtained from specific computational studies.

The electronic energy levels of a molecule, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical for understanding its chemical reactivity and electronic properties. ajchem-a.comjmaterenvironsci.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. jmaterenvironsci.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. ajchem-a.comwuxiapptec.com A smaller gap generally suggests higher reactivity. ajchem-a.com

For this compound isomers, the HOMO-LUMO gap has been calculated using methods like DFT to assess their reactivity. researchgate.net For instance, the HOMO-LUMO energy gap of 2-chloro-4-nitroaniline has been studied to understand charge transfer within the molecule. researchgate.net The analysis of these frontier molecular orbitals is a common practice in computational studies to predict how a molecule will interact with other species. bohrium.com

Table 2: Calculated Electronic Properties of this compound Isomers (eV)

| Isomer | HOMO Energy | LUMO Energy | HOMO-LUMO Gap |

| 2-Chloro-4-nitroaniline | -6.54 | -2.31 | 4.23 |

| 4-Chloro-2-nitroaniline (B28928) | -6.78 | -2.55 | 4.23 |

| 2-Chloro-5-nitroaniline | -6.62 | -2.25 | 4.37 |

| 3-Chloro-4-nitroaniline | -6.59 | -2.38 | 4.21 |

This data is hypothetical and for illustrative purposes. Actual values would be obtained from specific computational studies.

The distribution of electric charge within a molecule is crucial for understanding its electrostatic potential and predicting its reactive sites for both electrophilic and nucleophilic attacks. bohrium.com Computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom in the molecule. jmaterenvironsci.comresearchgate.net For example, in p-chloroaniline, Mulliken charge analysis has been used to identify which atoms carry the highest positive and negative charges. researchgate.net

Global reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, can be derived from the HOMO and LUMO energies. researchgate.netajchem-a.com These indices provide a quantitative measure of the reactivity of a molecule. ajchem-a.com For instance, the electrophilicity index indicates the ability of a molecule to accept electrons. researchgate.net These computational analyses are valuable for understanding and predicting the chemical behavior of this compound isomers. bohrium.commdpi.com

Electronic Energy Levels (e.g., HOMO-LUMO Gap)

Reaction Mechanism Elucidation and Kinetics

Potential energy surface (PES) scans are a fundamental computational technique used to explore the energy landscape of a chemical reaction. q-chem.comnumberanalytics.com By systematically changing specific geometric parameters, such as bond lengths or dihedral angles, a "relaxed" scan can identify the most likely pathway from reactants to products, including the high-energy transition states. q-chem.comuni-muenchen.deresearchgate.netmolcalx.com.cn This approach is crucial for understanding reaction mechanisms and predicting the feasibility of a particular transformation. numberanalytics.com

In the context of this compound, computational studies, often employing Density Functional Theory (DFT), have been instrumental in mapping out the reaction pathways for its synthesis, typically through the hydrogenation of chloronitrobenzene. researchgate.netrsc.org For instance, in the catalytic hydrogenation of p-chloronitrobenzene (p-CNB) to p-chloroaniline (p-CAN), DFT calculations have been used to determine the activation barriers for various elementary steps. acs.orgmurdoch.edu.auresearchgate.net

One study on the hydrogenation of p-CNB over a γ-Mo2N catalyst identified the activation barrier for the initial hydrogen transfer to an oxygen atom of the nitro group to be 13.3 kcal/mol. acs.orgmurdoch.edu.au Subsequent steps, such as the hydrogenation of the second oxygen atom and the elimination of water molecules, also have distinct activation barriers that have been computationally determined. acs.orgmurdoch.edu.au For example, the hydrogenation of the chlorophenylhydroxylamine intermediate was found to have the highest activation barrier, suggesting it is the rate-limiting step in that particular mechanism. murdoch.edu.au

Relaxed potential energy surface scans have also been employed to investigate the rotation of the nitro group in protonated 2-chloro-4-nitroaniline, revealing an energy barrier of 4.6 kcal/mol for this process. researchgate.net These computational explorations of the PES are vital for identifying the most energetically favorable reaction pathways and the key energy hurdles that must be overcome. q-chem.comnumberanalytics.comuni-muenchen.de

Interactive Data Table: Calculated Activation Barriers in the Hydrogenation of p-Chloronitrobenzene

| Reaction Step | Catalyst | Activation Barrier (kcal/mol) |

|---|---|---|

| Initial H transfer to nitro group | γ-Mo2N | 13.3 acs.orgmurdoch.edu.au |

| Second O hydrogenation | γ-Mo2N | 19.0 acs.org |

| Water elimination | γ-Mo2N | 16.2 murdoch.edu.au |

| Final H transfer to form p-CAN | γ-Mo2N | 12.5 murdoch.edu.au |

The identification and characterization of transient species like reaction intermediates and transition states are paramount to understanding a reaction mechanism. msuniv.ac.in While direct experimental observation of these fleeting structures is often challenging, computational methods provide a powerful means to determine their geometries and energetic properties. msuniv.ac.inacs.org

In the catalytic hydrogenation of chloronitrobenzene, several reaction intermediates have been proposed and computationally characterized. acs.orgmurdoch.edu.aursc.org These include nitroso and hydroxylamine (B1172632) compounds, which are formed through a direct reduction pathway. murdoch.edu.au For example, in the hydrogenation of p-chloronitrobenzene over a γ-Mo2N surface, intermediates such as ClC6H4NO2H, ClC6H4NO, and chlorophenylhydroxylamine (CPHA) have been identified through DFT calculations. acs.orgmurdoch.edu.au The structures of these intermediates, residing in significant energy wells relative to the reactants, have been optimized, and their stability has been assessed. murdoch.edu.au

Transition state theory (TST) provides the theoretical framework for understanding the nature of the transition state, which is the configuration at the peak of the energy barrier separating reactants and products. solubilityofthings.comnumberanalytics.comyoutube.com Computationally, transition states are located as saddle points on the potential energy surface. numberanalytics.com For the hydrogenation of p-CNB, the structures of various transition states (e.g., TS1, TS5) corresponding to specific elementary steps have been determined, providing a detailed picture of the bond-breaking and bond-forming processes. acs.orgmurdoch.edu.au

The characterization of these intermediates and transition states is not limited to their geometry and energy. Further analysis can reveal details about their electronic structure and bonding, which can help explain their reactivity. For instance, in some systems, the formation of intermediate oxocarbenium ions has been concluded from both experimental and theoretical studies. acs.org

A key outcome of computational kinetics studies is the ability to calculate reaction rate constants, which quantify the speed of a chemical reaction. cantera.orgwikipedia.org Transition state theory is often employed to calculate these rate constants, utilizing the energetic information obtained from the computed potential energy surface, specifically the activation energy. solubilityofthings.comyoutube.com The Arrhenius equation, which relates the rate constant to the activation energy and temperature, is a fundamental component of these calculations. noaa.gov

The ability to predict reaction rates is not only a validation of the theoretical model but also has practical implications for process optimization in industrial settings. solubilityofthings.com By understanding how the rate constant is influenced by factors such as temperature and the specific catalyst used, chemical processes can be designed to be more efficient and selective. savemyexams.comlibretexts.org Computational methods, therefore, serve as a valuable tool for predicting and understanding the kinetics of reactions involving this compound. researchgate.net

Thermodynamic analysis is crucial for determining the relative stability of different chemical species involved in a reaction, including reactants, intermediates, and products. msuniv.ac.in Computational chemistry allows for the calculation of thermodynamic properties such as Gibbs free energy, which can predict the spontaneity of a reaction and the equilibrium distribution of products. researchgate.net

Studies on complexes of 3-chloroaniline (B41212) with metal bromides have also utilized thermochemical measurements to determine thermodynamic parameters, providing insight into the stability of these compounds. scirp.org The stability of intermediates is also a critical factor, as highly stable intermediates may accumulate during a reaction, while unstable ones will be more transient. For instance, in the hydrogenation of p-CNB, the formation of undesired byproducts like azoxybenzene (B3421426) and azobenzene (B91143) can occur through a condensation pathway involving specific intermediates. murdoch.edu.au Understanding the thermodynamic stability of these intermediates is key to developing reaction conditions that suppress their formation and enhance the selectivity towards the desired chloroaniline product. mdpi.com

Interactive Data Table: Calculated Reaction Energies in the Hydrogenation of p-Chloronitrobenzene

| Reaction Step | Catalyst | Reaction Energy (kcal/mol) |

|---|---|---|

| Initial H transfer to nitro group | γ-Mo2N | 8.1 acs.org |

| Formation of ClC6H4NO* and H2O | γ-Mo2N | -42.0 acs.org |

| Overall reaction to p-CAN | γ-Mo2N | -20.2 murdoch.edu.au |

Reaction Rate Constant Calculations and Correlation with Experimental Data

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. faccts.defaccts.deresearchgate.net By calculating the vibrational frequencies and their corresponding intensities, theoretical spectra can be generated that can be compared with experimental data to confirm the structure of a compound and assign its characteristic vibrational modes. researchgate.netresearchgate.netarxiv.org

For this compound and its derivatives, DFT calculations have been widely used to simulate their IR and Raman spectra. researchgate.netresearchgate.net These calculations typically involve optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). faccts.de The resulting vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net

For example, a theoretical and experimental study of N1-methyl-2-chloroaniline used DFT (B3LYP) with the 6-311++G(d,p) basis set to calculate the vibrational frequencies. researchgate.net The calculated frequencies were then compared with the experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the fundamental vibrational modes. researchgate.net Similarly, the IR and Raman spectra of 2-chloro-4-nitroaniline salts have been analyzed with the aid of theoretical calculations, which helped to correlate the frequency of the symmetric NO2 stretching vibration with the types of intermolecular interactions present in the crystal. researchgate.net

The prediction of vibrational spectra is not only useful for structural elucidation but can also be used to monitor reactions in real-time. researchgate.net Online spectroscopic techniques like FTIR and Raman can track the concentration changes of reactants, intermediates, and products, and computational predictions can aid in the identification of transient species. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts

Computational chemistry provides powerful tools for the prediction and analysis of Nuclear Magnetic Resonance (NMR) spectra, offering deep insights into the electronic environment of atomic nuclei in molecules like this compound. nih.govuni-bonn.de The calculation of NMR chemical shifts is predominantly performed using Density Functional Theory (DFT), often coupled with the Gauge-Including Atomic Orbital (GIAO) or Gauge-Invariant Atomic Orbital method. scielo.bracs.org This approach allows for the accurate prediction of both ¹H and ¹³C NMR chemical shifts by calculating the isotropic magnetic shielding tensors of the molecule. uni-bonn.de

Theoretical studies on related substituted anilines and other aromatic compounds have demonstrated that DFT methods, particularly with functionals like B3LYP and basis sets such as 6-311++G(d,p), can yield chemical shift values that are in good agreement with experimental data. scielo.brdergipark.org.tr These calculations are sensitive to the molecular geometry and the electronic distribution, which is influenced by the nature and position of substituents on the aromatic ring. acs.org For this compound isomers, the positions of the chloro, nitro, and amino groups significantly alter the electronic environment of each carbon and hydrogen atom, leading to distinct chemical shifts.

For instance, in a study of 2-chloro-5-nitroaniline, experimental ¹H NMR spectra recorded in deuterated methanol (B129727) showed signals at 7.61, 7.52, 7.39, and 7.27 ppm, which are attributed to the aromatic protons (CH bonds). mdpi.com The amino group (NH₂) produced a singlet peak at 4.42 ppm. mdpi.com The corresponding ¹³C NMR spectrum displayed peaks for the aromatic carbons at 147.5, 143.68, 129.92, and 125.26 ppm, with additional signals for carbons bonded to the nitrile group observed at 113.28 and 109.72 ppm. mdpi.com

Computational models often include solvent effects, using models like the Polarizable Continuum Model (PCM), to better simulate the experimental conditions in which spectra are recorded, as solvent-solute interactions can influence chemical shifts. scielo.brresearchgate.net The correlation between theoretically calculated and experimentally observed chemical shifts serves as a crucial validation for the computed molecular structures and electronic properties. mdpi.com

Below is a table summarizing experimental and theoretical NMR chemical shift data for a this compound isomer.

Table 1: Experimental ¹H and ¹³C NMR chemical shifts for 2-Chloro-5-nitroaniline in deuterated methanol. mdpi.com Theoretical values are often calculated for specific isomers and conditions and are not universally available for direct comparison without a dedicated study.

UV-Visible Absorption Spectra

Theoretical calculations of UV-Visible absorption spectra are essential for understanding the electronic transitions within this compound molecules. faccts.de The most common computational method for this purpose is Time-Dependent Density Functional Theory (TD-DFT). gaussian.comresearchgate.net This method calculates the excitation energies and oscillator strengths (f) of electronic transitions from the ground state to various excited states. msu.edu The results are typically plotted as molar absorptivity (ε) versus wavelength (λ) to generate a theoretical spectrum that can be compared with experimental data. msu.edu

The electronic absorption spectra of this compound isomers are characterized by transitions involving the π electrons of the benzene (B151609) ring and the non-bonding (n) electrons of the amino and nitro groups. sphinxsai.comrsc.org The presence and positions of the chloro, amino, and nitro substituents heavily influence the energies of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). faccts.de The energy difference between these frontier orbitals is a key factor determining the wavelength of the main absorption bands. faccts.de

For example, a study on 4-chloro-2-nitroaniline (4Cl2NA) crystals grown from an ethanol (B145695) solution reported an experimental UV-Vis-NIR absorption spectrum with a lower cut-off wavelength at 398 nm. mdpi.com This indicates that the material is transparent in a wide range of the visible spectrum. mdpi.com

Computational studies using TD-DFT can simulate these spectra and analyze the nature of the electronic transitions. bspublications.net For instance, calculations on 2-chloro-4-nitroaniline have been performed to predict its absorption wavelengths in solvents like water and ethanol. faccts.de Such calculations often show that the main absorption bands arise from π → π* and n → π* transitions. sphinxsai.com The π → π* transitions, typically of high intensity, are associated with the conjugated system of the benzene ring, while the n → π* transitions, which are generally weaker, involve the lone pair electrons on the oxygen atoms of the nitro group and the nitrogen of the amino group. rsc.orgsapub.org

The agreement between theoretical TD-DFT results and experimental spectra provides validation for the computational methodology and offers a detailed interpretation of the electronic structure and properties of the molecule.

Table 2: Summary of experimental and theoretical UV-Visible absorption data for this compound isomers. faccts.demdpi.com

Environmental and Biological Degradation Pathways of Chloronitroaniline

Microbial Biodegradation Mechanisms

Microorganisms have evolved diverse metabolic strategies to utilize chloronitroanilines as a source of carbon, nitrogen, and energy. These biodegradation pathways are crucial for the natural attenuation of these pollutants in contaminated environments.

Aerobic Degradation Pathways (e.g., by Rhodococcus sp.)

Aerobic bacteria, particularly species from the genus Rhodococcus, have demonstrated the ability to degrade chloronitroaniline. For instance, Rhodococcus sp. strain MB-P1 can utilize 2-chloro-4-nitroaniline (B86195) (2-C-4-NA) as its sole source of carbon, nitrogen, and energy under aerobic conditions. plos.orgnih.govresearchgate.net This degradation process involves the release of nitrite (B80452), chloride, and ammonia (B1221849) ions, indicating the complete mineralization of the compound. plos.orgnih.govresearchgate.net The degradation of 3- and 4-chloronitrobenzenes (CNBs) has also been observed in a co-culture of Pseudomonas putida and a Rhodococcus sp. nih.gov

The degradation of 2-C-4-NA by Rhodococcus sp. strain MB-P1 begins with an oxidative hydroxylation step, leading to the formation of 4-amino-3-chlorophenol (B108459) (4-A-3-CP). nih.gov This initial transformation is a key step that prepares the molecule for further breakdown. Subsequent degradation proceeds through dioxygenase-mediated reactions, ultimately leading to ring cleavage. nih.gov

Role of Flavin-Dependent Monooxygenases and Dioxygenases

Enzymes play a central role in the aerobic degradation of this compound. The initial step in the breakdown of 2-C-4-NA by Rhodococcus sp. strain MB-P1 is catalyzed by a flavin-dependent monooxygenase. plos.orgresearchgate.net These enzymes are a class of biocatalysts that utilize flavin adenine (B156593) dinucleotide (FAD) or flavin mononucleotide (FMN) as cofactors to catalyze a variety of oxidation reactions. mdpi.com In this specific pathway, the monooxygenase facilitates the removal of the nitro group from the aromatic ring, a crucial step for detoxification and further degradation. plos.orgresearchgate.net The activity of this enzyme is constitutive, meaning it is always present in the cell. plos.org

Following the initial monooxygenase attack, a dioxygenase is involved in the subsequent transformation. plos.orgnih.gov Specifically, an aniline (B41778) dioxygenase catalyzes the conversion of 4-amino-3-chlorophenol to 6-chlorohydroxyquinol. plos.org Unlike the initial monooxygenase, this dioxygenase is inducible, meaning its production is triggered by the presence of its substrate. plos.org Dioxygenases are enzymes that incorporate both atoms of molecular oxygen into the substrate.

| Enzyme Class | Role in this compound Degradation | Organism Example |

| Flavin-Dependent Monooxygenase | Catalyzes the initial oxidative removal of the nitro group. | Rhodococcus sp. strain MB-P1 |

| Aniline Dioxygenase | Catalyzes the subsequent conversion of the initial metabolite. | Rhodococcus sp. strain MB-P1 |

| Catechol Dioxygenase | Involved in the removal of the amino group from the benzene (B151609) ring. | General mechanism in aniline-degrading microorganisms |

Identification of Key Metabolites (e.g., Aminochlorophenol, Chlorohydroxyquinol)

The elucidation of degradation pathways relies heavily on the identification of intermediate metabolites. In the aerobic degradation of 2-C-4-NA by Rhodococcus sp. strain MB-P1, two major metabolites have been identified: 4-amino-3-chlorophenol (4-A-3-CP) and 6-chlorohydroxyquinol (6-CHQ). plos.orgnih.govsemanticscholar.org The transformation of 2-C-4-NA to 4-A-3-CP is a stoichiometric process, meaning the amount of product formed is directly proportional to the amount of substrate consumed. plos.orgresearchgate.net This initial metabolite is then further transformed into 6-CHQ. plos.orgresearchgate.net The formation of 6-chlorohydroxyquinol has also been noted as a ring cleavage substrate in the degradation of other chlorinated phenols. nih.gov

In the degradation of 1-chloro-4-nitrobenzene (B41953) (1C4NB) by a bacterium from the Comamonadaceae family, 2-amino-5-chlorophenol (B1209517) was identified as an intermediate under anaerobic conditions. nih.gov This indicates that different isomers and conditions can lead to the formation of distinct metabolic products.

| Parent Compound | Key Metabolites | Degrading Organism/Condition |

| 2-Chloro-4-nitroaniline (2-C-4-NA) | 4-Amino-3-chlorophenol (4-A-3-CP), 6-Chlorohydroxyquinol (6-CHQ) | Rhodococcus sp. strain MB-P1 (aerobic) |

| 1-Chloro-4-nitrobenzene (1C4NB) | 2-Amino-5-chlorophenol | Comamonadaceae sp. strain LW1 (anaerobic) |

| 2-Chloronitrobenzene (2CNB) | 3-Chlorocatechol | Pseudomonas stutzeri ZWLR2-1 |

Nitro Group and Amino Group Removal Mechanisms

The removal of the nitro and amino groups is a critical aspect of this compound biodegradation. There are two primary mechanisms for the removal of the nitro group from nitroaromatic compounds: oxidative and reductive pathways. researchgate.net In the oxidative pathway, the nitro group is removed as nitrite (NO₂⁻) through a hydroxylation reaction. researchgate.net This is the mechanism observed in the aerobic degradation of 2-C-4-NA by Rhodococcus sp. strain MB-P1, where a flavin-dependent monooxygenase catalyzes the reaction. plos.orgresearchgate.net The reductive pathway involves the partial reduction of the nitro group to a hydroxylamine (B1172632) or an amino group. researchgate.net

The removal of the amino group often occurs through the action of dioxygenases. researchgate.net For example, the conversion of 4-amino-3-chlorophenol to 6-chlorohydroxyquinol in the Rhodococcus pathway involves deamination, likely catalyzed by an aniline dioxygenase. plos.org In many aniline-degrading microorganisms, catechol dioxygenases are responsible for cleaving the aromatic ring after the amino group has been removed. researchgate.net In some cases, a reductive deamination mechanism has been proposed, particularly under anaerobic conditions. annualreviews.org

Plasmid Involvement in Degradation

The genetic basis for the degradation of xenobiotic compounds like this compound is often located on plasmids. asm.orgasm.org Plasmids are small, extrachromosomal DNA molecules within a cell that can replicate independently of the chromosomal DNA. The presence of degradation genes on plasmids facilitates their transfer between different bacterial species through horizontal gene transfer, allowing microbial communities to adapt to new pollutants. asm.org

For instance, the degradation of 4-chloronitrobenzene by Pseudomonas putida strain ZWL73 is mediated by a plasmid designated pZWL73, which is approximately 100 kb in size. nih.gov Similarly, genes for chloroaniline degradation have been found on plasmids like pWDL7 and pNB8c in Comamonas testosteroni and Delftia acidovorans, respectively. asm.org These plasmids often carry the genes for the initial steps of the degradation pathway. asm.org The plasmid pNB2, for example, carries some of the genes necessary for 3-chloroaniline (B41212) degradation. scite.ai The degradation of chloronitrobenzene by Comamonas sp. CNB-1 is associated with the pCNB-1 plasmid. asm.org

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). iwaponline.com These processes are particularly effective for the degradation of recalcitrant compounds like this compound that are resistant to conventional biological treatment. iwaponline.com